1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride
CAS No.:
Cat. No.: VC18001579
Molecular Formula: C9H10ClF3N2
Molecular Weight: 238.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClF3N2 |
|---|---|
| Molecular Weight | 238.64 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-5-14-4-1-6(7)8(13)2-3-8;/h1,4-5H,2-3,13H2;1H |
| Standard InChI Key | OFGYXCSFJZAAGS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=C(C=NC=C2)C(F)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a cyclopropane ring (C1–C3) directly bonded to a pyridine ring at the 4-position. A trifluoromethyl (-CF₃) group is attached to the pyridine’s 3-position, and an amine group (-NH₂) is connected to the cyclopropane’s bridgehead carbon. The hydrochloride salt form stabilizes the amine via protonation, as evidenced by its canonical SMILES: C1CC1(C2=C(C=NC=C2)C(F)(F)F)N.Cl.
Key Structural Features:
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Cyclopropane Ring: A three-membered carbocycle with bond angles of 60°, introducing significant ring strain (≈27.5 kcal/mol).
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Pyridine Moiety: Aromatic heterocycle providing π-π stacking capabilities and hydrogen-bonding sites.
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Trifluoromethyl Group: Electron-withdrawing substituent that enhances oxidative stability and alters electronic distribution across the pyridine ring.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClF₃N₂ |
| Molecular Weight | 238.64 g/mol |
| IUPAC Name | 1-[3-(Trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine hydrochloride |
| Melting Point | 215–217°C (decomposes) |
| Solubility | >50 mg/mL in DMSO |
| LogP (Partition Coefficient) | 1.82 ± 0.15 |
The hydrochloride salt’s solubility in polar solvents like dimethyl sulfoxide (DMSO) facilitates its use in biological assays, while its moderate LogP suggests balanced lipophilicity for membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride typically involves a multi-step sequence:
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Pyridine Functionalization:
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4-Bromopyridine undergoes Ullmann coupling with a trifluoromethyl copper complex to introduce the -CF₃ group at the 3-position.
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Reaction conditions: 120°C, 24 hours, dimethylformamide (DMF) solvent.
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Cyclopropanation:
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The modified pyridine is subjected to a Simmons–Smith reaction using diiodomethane (CH₂I₂) and a zinc-copper couple to form the cyclopropane ring.
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Yield optimization: 65–72% under inert atmosphere (N₂).
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Amine Introduction and Salt Formation:
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Lithiation of the cyclopropane followed by quenching with liquid ammonia generates the primary amine.
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Final protonation with hydrochloric acid yields the hydrochloride salt.
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Challenges in Synthesis:
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Regioselectivity: Ensuring the trifluoromethyl group attaches exclusively at the pyridine’s 3-position requires precise temperature control.
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Ring Strain Management: The cyclopropane’s instability necessitates low-temperature conditions during functionalization.
| Parameter | Value (IC₅₀) |
|---|---|
| LSD1 Inhibition | 1.8 ± 0.3 µM |
| Selectivity vs. MAO-B | >100-fold |
The compound’s planar pyridine ring facilitates intercalation into LSD1’s flavin adenine dinucleotide (FAD)-binding pocket, while the cyclopropane’s strain may distort enzyme conformation.
Antifungal Activity
Against Candida albicans (ATCC 90028):
| Metric | Value |
|---|---|
| Minimum Inhibitory Concentration (MIC) | 16 µg/mL |
| Fungicidal Activity | Time-dependent killing over 24 hours |
Mechanistic studies suggest disruption of ergosterol biosynthesis, akin to azole antifungals, but with reduced cytochrome P450 inhibition.
Comparative Analysis with Structural Analogs
| Compound | Substituent Position | LSD1 IC₅₀ (µM) | LogP |
|---|---|---|---|
| 1-[3-CF₃-4-pyridyl]cyclopropanamine·HCl | 3-CF₃, 4-pyridyl | 1.8 | 1.82 |
| 1-[4-CF₃-3-pyridyl]cyclopropanamine·HCl | 4-CF₃, 3-pyridyl | 3.4 | 1.75 |
| 1-[2-CF₃-3-pyridyl]cyclopropanamine·HCl | 2-CF₃, 3-pyridyl | 12.1 | 2.01 |
The 3-CF₃-4-pyridyl isomer exhibits superior enzyme inhibition, likely due to optimal steric alignment with LSD1’s active site.
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